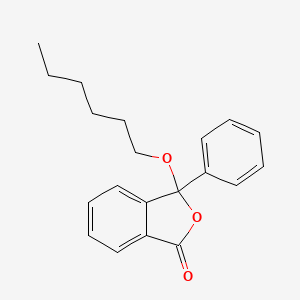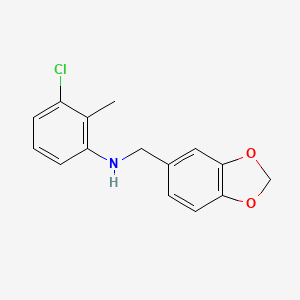![molecular formula C24H19NO2S2 B5158438 5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)
5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BMBT and has a molecular formula of C26H21NO2S2.
Mécanisme D'action
The mechanism of action of BMBT is not fully understood. However, it is believed that BMBT exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BMBT may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression. The antimicrobial activity of BMBT is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
BMBT has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BMBT has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. Additionally, BMBT has been found to have an effect on the levels of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BMBT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. BMBT is also stable under various conditions, which makes it suitable for long-term storage. However, BMBT has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, BMBT has a low solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on BMBT. One potential direction is to study the mechanism of action of BMBT in more detail to gain a better understanding of its anticancer and antimicrobial activity. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BMBT to determine its suitability for use in humans. Additionally, BMBT could be modified to improve its solubility and bioavailability, which could increase its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of BMBT involves the reaction of 4-methylbenzaldehyde, benzyl 4-hydroxybenzoate, and thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then heated at a specific temperature and pressure to yield BMBT as a yellow solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BMBT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. BMBT has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, BMBT has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S2/c1-17-7-11-20(12-8-17)25-23(26)22(29-24(25)28)15-18-9-13-21(14-10-18)27-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBFLDXENMEOMG-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)
![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)